molecular formula C14H19ClN2O2 B14957623 N-[3-(butan-2-ylamino)-3-oxopropyl]-2-chlorobenzamide

N-[3-(butan-2-ylamino)-3-oxopropyl]-2-chlorobenzamide

Cat. No.: B14957623
M. Wt: 282.76 g/mol
InChI Key: JEUUKAFXRVXYMP-UHFFFAOYSA-N
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Description

N-[3-(butan-2-ylamino)-3-oxopropyl]-2-chlorobenzamide is a chemical compound with a complex structure that includes a benzamide core substituted with a butan-2-ylamino group and a 2-chloro substituent. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(butan-2-ylamino)-3-oxopropyl]-2-chlorobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoyl chloride and butan-2-ylamine.

    Condensation Reaction: The key step involves the condensation of 2-chlorobenzoyl chloride with butan-2-ylamine in the presence of a base, such as triethylamine, to form the desired benzamide derivative.

    Purification: The crude product is then purified using techniques like recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[3-(butan-2-ylamino)-3-oxopropyl]-2-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzamides.

Scientific Research Applications

N-[3-(butan-2-ylamino)-3-oxopropyl]-2-chlorobenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(butan-2-ylamino)-3-oxopropyl]-2-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Dobutamine: A compound with a similar structure but different functional groups, used as a cardiac stimulant.

    Indole Derivatives: Compounds with an indole core that exhibit diverse biological activities.

Uniqueness

N-[3-(butan-2-ylamino)-3-oxopropyl]-2-chlorobenzamide is unique due to its specific substitution pattern and the presence of both a butan-2-ylamino group and a 2-chloro substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C14H19ClN2O2

Molecular Weight

282.76 g/mol

IUPAC Name

N-[3-(butan-2-ylamino)-3-oxopropyl]-2-chlorobenzamide

InChI

InChI=1S/C14H19ClN2O2/c1-3-10(2)17-13(18)8-9-16-14(19)11-6-4-5-7-12(11)15/h4-7,10H,3,8-9H2,1-2H3,(H,16,19)(H,17,18)

InChI Key

JEUUKAFXRVXYMP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)CCNC(=O)C1=CC=CC=C1Cl

Origin of Product

United States

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